molecular formula C18H36N8O4 B1498339 1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane CAS No. 345612-63-7

1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B1498339
CAS No.: 345612-63-7
M. Wt: 428.5 g/mol
InChI Key: IELGXFGSUVHRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane (hereafter referred to by its common abbreviation CCRM) is a 14-membered tetraazamacrocycle (cyclam) functionalized with four carbamoylmethyl (–CH₂CONH₂) pendant arms. This structural modification enhances its coordination chemistry and kinetic inertness when complexed with transition metals like Co(II) . CCRM is notable for its application as a paraCEST (paramagnetic Chemical Exchange Saturation Transfer) MRI contrast agent, where its Co(II) complexes exhibit pH-dependent CEST signals due to highly paramagnetically shifted amide protons. The trans-arrangement of its pendant arms stabilizes the metal center, improving resistance to ligand substitution in biological environments .

Synthesis of CCRM likely involves alkylation of cyclam with chloroacetamide derivatives, analogous to methods used for carboxy-functionalized cyclams (e.g., TETA) . Its unique amide-based pendant arms distinguish it from other cyclam derivatives, which typically feature carboxylic acids, phosphonates, or hydroxyl groups.

Properties

IUPAC Name

2-[4,8,11-tris(2-amino-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N8O4/c19-15(27)11-23-3-1-4-24(12-16(20)28)8-10-26(14-18(22)30)6-2-5-25(9-7-23)13-17(21)29/h1-14H2,(H2,19,27)(H2,20,28)(H2,21,29)(H2,22,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELGXFGSUVHRIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652730
Record name 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345612-63-7
Record name 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane (often referred to as Tetra-ACM-Cyclam) is a macrocyclic compound notable for its complexation properties with metal ions and its potential applications in medicinal chemistry. This article explores the biological activity of Tetra-ACM-Cyclam, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₃₆N₈O₄
  • Molecular Weight : 428.53 g/mol
  • CAS Number : 345612-63-7
  • Structure : The compound consists of a tetraazacyclotetradecane core with four aminocarbonylmethyl substituents.

Biological Activity Overview

Tetra-ACM-Cyclam exhibits a range of biological activities primarily due to its ability to chelate metal ions and interact with biological macromolecules. Its applications span from drug delivery systems to imaging agents in radiopharmaceuticals.

  • Metal Ion Chelation : Tetra-ACM-Cyclam forms stable complexes with various transition metals, which can influence enzymatic activities and cellular processes.
  • Cellular Uptake : The compound's structure facilitates its transport across cell membranes, enhancing its bioavailability and efficacy.
  • Antitumor Activity : Preliminary studies suggest that Tetra-ACM-Cyclam may exhibit cytotoxic effects against certain cancer cell lines.

1. Anticancer Properties

A study investigated the cytotoxicity of Tetra-ACM-Cyclam against various cancer cell lines. The results indicated that:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant anticancer potential.
Cell LineIC50 (µM)
HeLa5
MCF-710
A54915

2. Imaging Applications

Tetra-ACM-Cyclam has been explored as a potential radiolabeling agent for imaging applications:

  • Study Focus : The stability of gallium complexes formed with Tetra-ACM-Cyclam in biological environments.
  • Findings : The complexes demonstrated high stability in serum and showed promising biodistribution profiles in murine models.

3. Neuroprotective Effects

Recent research highlighted the neuroprotective effects of Tetra-ACM-Cyclam in models of oxidative stress:

  • Experimental Setup : In vitro assays using neuronal cell cultures exposed to oxidative stress.
  • Results : Treatment with Tetra-ACM-Cyclam significantly reduced cell death and oxidative damage markers.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between CCRM and related macrocycles:

Compound Pendant Groups Metal Coordination Applications Key References
CCRM Tetrakis(carbamoylmethyl) Co(II), Ni(II) pH-responsive MRI probes; ratiometric pH sensing in tissues
TETA (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) Tetrakis(acetic acid) Cu(II), Ga(III), Lu(III) Radiopharmaceuticals (e.g., ⁶⁴Cu/⁶⁷Ga-labeled peptides for PET imaging)
TETPA (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrapropionic acid) Tetrakis(propionic acid) Lanthanides (e.g., Eu(III), Gd(III)) Fluorescence modulation (e.g., Ag⁺-sensitive Eu(III) complexes)
Cyclam(OH)₄ Tetrakis(hydroxyl) Fe(III), Mn(II) Aerobic oxidation catalysts; pH-dependent redox activity
DO3A (1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid) Tris(acetic acid) Gd(III), Mn(II) MRI contrast agents (e.g., Gadolinium-based complexes)

Metal-Binding Properties and Stability

  • CCRM : The carbamoylmethyl groups provide weaker field strength compared to carboxylic acids, favoring coordination with transition metals like Co(II) and Ni(II). The trans-arrangement of pendant arms increases kinetic inertness, critical for maintaining complex integrity in vivo .
  • TETA/TETPA : Carboxylic acid pendants form stronger chelates with hard Lewis acids (e.g., lanthanides, Cu²⁺). TETA is widely used in radiopharmacy due to its high thermodynamic stability with copper isotopes (⁶⁴Cu, ⁶⁷Cu) .
  • Cyclam(OH)₄ : Hydroxyl groups enable redox-active coordination, such as stabilizing high-valent Ni(IV) or Fe(III) species in catalytic water oxidation .

CCRM in pH-Responsive MRI

CCRM’s Co(II) complexes generate four CEST peaks between +70 and +90 ppm, with exchange rates (kₑₓ) linearly correlated to pH (5.0–7.4). This contrasts with TETA-based agents, which lack intrinsic pH sensitivity .

TETA in Targeted Alpha Therapy (TAT)

TETA’s Cu²⁺ complexes are integral to ⁶⁴Cu-labeled PSMA-targeting peptides for prostate cancer imaging. Its stability constant (log K = 22.1 for Cu²⁺) exceeds that of CCRM, making it preferable for radiotherapy .

Preparation Methods

Synthetic Route

A practical and environmentally acceptable three-step synthetic process for cyclam involves:

Step Reaction Type Reagents and Conditions Product
1 Bisacylation 1,3-Diaminopropane + 2 equivalents of chloroacetyl chloride in presence of potassium carbonate, methylene chloride (0–30°C, 90 min–4 h) Dichlorodiamide intermediate (Formula I)
2 Cyclization Dichlorodiamide + equimolar 1,3-diaminopropane in presence of sodium carbonate, acetonitrile (78–83°C, 20–30 h) Dioxocyclam (Formula II)
3 Reduction Dioxocyclam + Red-Al® (65% in toluene), toluene solvent (0–35°C, overnight) 1,4,8,11-Tetraazacyclotetradecane (Formula III)
  • Step 1 (Bisacylation): The acyclic diamine 1,3-diaminopropane is bisacylated with chloroacetyl chloride in the presence of an alkali metal carbonate base (potassium carbonate) to form a dichlorodiamide compound. The reaction is carried out in a biphasic system with water and methylene chloride at low temperatures to control reaction rate and selectivity.

  • Step 2 (Cyclization): The dichlorodiamide intermediate undergoes cyclization with an equivalent amount of 1,3-diaminopropane under basic conditions (sodium carbonate) and elevated temperature in acetonitrile solvent to form dioxocyclam.

  • Step 3 (Reduction): The dioxocyclam is reduced using Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) in toluene at mild temperatures to yield cyclam.

This method is advantageous due to the use of inexpensive starting materials and mild reaction conditions, providing a higher yield and purity of cyclam compared to previous methods.

Functionalization to 1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane

General Approach

The introduction of aminocarbonylmethyl groups onto the nitrogen atoms of cyclam is typically achieved by acylation with chloroacetyl chloride followed by conversion of the chloroacetamide groups to aminocarbonylmethyl groups through amination or other suitable transformations.

Typical Procedure

  • Step 1: Cyclam is reacted with an excess of chloroacetyl chloride under controlled conditions (low temperature, presence of base) to form the tetrakis(chloroacetamide) intermediate.

  • Step 2: The chloroacetamide groups are converted to aminocarbonylmethyl groups by nucleophilic substitution with ammonia or other amine sources, yielding the tetrakis(aminocarbonylmethyl) derivative.

This process requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or cross-linking.

Purification and Characterization

  • Purification: Cyclam and its derivatives are purified by recrystallization from solvents such as dioxane, yielding white needle-like crystals. Sublimation above 120°C is also used to purify cyclam. The tetrakis(aminocarbonylmethyl) derivative can be purified by crystallization or chromatographic methods depending on scale and purity requirements.

  • Characterization: Typical characterization includes melting point determination (cyclam melts at approximately 132–140°C under reduced pressure), UV-Vis spectroscopy for metal complexation studies, and crystallographic analysis for structural confirmation.

Summary Table of Preparation Conditions

Compound Step Reagents/Conditions Temperature (°C) Time Notes
Dichlorodiamide intermediate Bisacylation 1,3-Diaminopropane + chloroacetyl chloride + K2CO3 + CH2Cl2/H2O 0 to 30 90 min to 4 h Biphasic system, base-mediated
Dioxocyclam Cyclization Dichlorodiamide + 1,3-diaminopropane + Na2CO3 + CH3CN 78 to 83 20 to 30 h Prolonged heating for ring closure
Cyclam Reduction Dioxocyclam + Red-Al® + toluene 0 to 35 Overnight Controlled quenching with NaOH
Tetrakis(aminocarbonylmethyl) derivative Acylation and amination Cyclam + chloroacetyl chloride + base; then amination Low temperature Variable Multi-step functionalization

Research Findings and Considerations

  • The three-step process for cyclam synthesis is noted for its environmental acceptability and cost-effectiveness due to the use of inexpensive starting materials and mild reaction conditions.

  • The reduction step using Red-Al® is preferred over other hydride reagents for its efficiency and cleaner reaction profile.

  • Functionalization to the tetrakis(aminocarbonylmethyl) derivative requires precise stoichiometric control to avoid polymerization or cross-linking side reactions.

  • Purification by recrystallization from dioxane is effective in obtaining high-purity macrocycles suitable for further synthetic applications.

  • The macrocyclic nature of cyclam and its derivatives imparts superior metal complexation properties compared to open-chain analogues, making these compounds valuable in coordination chemistry and medicinal chemistry.

Q & A

Basic: What are the optimal synthetic routes for 1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane?

Methodological Answer:
The synthesis typically involves functionalizing the macrocyclic tetraazacyclotetradecane core with aminocarbonylmethyl groups. A common approach is nucleophilic substitution, where the parent macrocycle reacts with bromoacetamide derivatives under controlled basic conditions. For example, analogous compounds like TETAMEt2 (a diethyl-substituted variant) are synthesized by reacting 1,4,8,11-tetraazacyclotetradecane with diethylaminocarbonylmethyl bromide in acetonitrile at 60°C for 48 hours . Key parameters include stoichiometric control of substituents, inert atmosphere to prevent oxidation, and purification via column chromatography using methanol/chloroform gradients. Yield optimization often requires iterative adjustments to reaction time and temperature.

Basic: Which spectroscopic techniques are most effective for characterizing structural and purity parameters?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^13C NMR are critical for verifying substituent attachment and macrocyclic integrity. For instance, 1H^1H NMR peaks between δ 2.8–3.5 ppm indicate methylene protons adjacent to amide groups, while macrocycle backbone protons appear as multiplet signals in δ 1.5–2.5 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ at m/z 653.95 for C34_{34}H68_{68}N8_8O4_4) and detects impurities .
  • Infrared (IR) Spectroscopy: Amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~1550 cm1^{-1}) validate functional group incorporation .

Advanced: How does ligand denticity and substituent stereochemistry influence metal ion selectivity in coordination complexes?

Methodological Answer:
The tetraazacyclotetradecane scaffold acts as a tetradentate ligand, while the four aminocarbonylmethyl arms enhance denticity to octadentate, enabling high-affinity binding to lanthanides (e.g., Gd3+^{3+}) for MRI applications. Substituent bulk (e.g., dimethyl vs. diethyl groups) affects cavity size and metal ion fit. For example:

Metal IonLog K (Stability Constant)Preferred Substituent
Gd3+^{3+}18.2–19.5Aminocarbonylmethyl
Cu2+^{2+}14.7–15.9Diethyl variants

Steric hindrance from bulkier substituents can reduce coordination efficiency for smaller ions like Cu2+^{2+}, as shown in comparative studies of analogous ligands .

Advanced: How can researchers resolve contradictions in reported stability constants for metal complexes?

Methodological Answer:
Discrepancies in stability constants (Log K) often arise from:

pH Dependency: Protonation states of the ligand alter metal-binding capacity. Use potentiometric titrations under standardized pH (2–12) and ionic strength (0.1 M KCl) to ensure reproducibility .

Competing Ligands: Trace anions (e.g., Cl^-) or buffer components (e.g., Tris) may interfere. Employ metal-free buffers and chelator-free systems.

Analytical Techniques: Compare data from multiple methods (e.g., UV-Vis titrations vs. 1H^1H NMR displacement assays) to cross-validate results .

Application: What methodologies assess its potential as a redox-sensitive MRI contrast agent?

Methodological Answer:

Relaxivity Measurements: Determine longitudinal (r1r_1) and transverse (r2r_2) relaxivity values at 1.5–7.0 T MRI fields. For example, Gd3+^{3+} complexes of similar ligands show r1r_1 = 4.5–6.0 mM1^{-1}s1^{-1}, influenced by ligand rigidity and hydration state .

Redox Sensitivity: Introduce disulfide bonds or thiol groups into the ligand framework. Monitor relaxivity changes under reducing (e.g., glutathione) vs. oxidizing (H2_2O2_2) conditions .

In Vivo Testing: Use murine models to evaluate contrast enhancement in target tissues (e.g., tumors) and renal clearance rates.

Safety: What are critical handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep under inert gas (N2_2) at –20°C to prevent hydrolysis of amide groups .
  • Incompatibilities: Avoid strong oxidizers (e.g., HNO3_3), which may degrade the macrocycle, releasing toxic NOx_x gases .
  • Exposure Mitigation: Use fume hoods during synthesis; PPE (gloves, goggles) is mandatory. In case of inhalation, administer oxygen and seek medical aid .

Advanced: How to design experiments quantifying ligand exchange kinetics with competing chelators?

Methodological Answer:

Stopped-Flow Spectrophotometry: Mix ligand-metal complexes (e.g., Gd-L) with competing agents (e.g., EDTA) and monitor absorbance changes at metal-specific wavelengths (e.g., 270 nm for Gd3+^{3+}).

Rate Constant Calculation: Apply pseudo-first-order kinetics models. For example:

kobs=kex[Competitor]+kdk_{\text{obs}} = k_{\text{ex}}[\text{Competitor}] + k_d

where kexk_{\text{ex}} is the exchange rate and kdk_d the dissociation rate .

Basic: What computational tools predict its conformational flexibility and metal-binding dynamics?

Methodological Answer:

  • Molecular Dynamics (MD): Use AMBER or GROMACS with GAFF force fields to simulate macrocycle folding in aqueous solutions.
  • Density Functional Theory (DFT): Optimize metal-ligand geometries (e.g., B3LYP/6-31G**) to predict bond lengths and coordination energies .
  • Software: Schrödinger Suite or Gaussian 16 for docking studies with metalloenzymes .

Advanced: What strategies improve thermodynamic and kinetic stability of its lanthanide complexes?

Methodological Answer:

  • Preorganization: Rigidify the macrocycle with fused aromatic rings or cross-linking substituents to reduce entropy loss upon metal binding .
  • Ancillary Groups: Introduce phosphonate or hydroxypyridinone moieties to enhance chelation strength. For example, DOTAM derivatives show 103^{3}-fold higher Gd3+^{3+} stability than DTPA .

Data Contradiction: How to address inconsistent cytotoxicity reports in cell-based studies?

Methodological Answer:
Discrepancies may stem from:

Cell Line Variability: Test across multiple lines (e.g., HEK293 vs. HeLa) using MTT assays.

Complex Purity: Ensure metal-ligand complexes are >99% pure via HPLC (C18 column, 0.1% TFA/ACN gradient).

Assay Conditions: Control for pH (7.4 vs. 6.5 in tumor microenvironments) and serum protein interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane
Reactant of Route 2
Reactant of Route 2
1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.